Carbenicillin Disodium is the disodium salt form of carbenicillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Carbenicillin acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
Carbenicillin disodium
CAS No.: 4800-94-6
Cat. No.: VC20746138
Molecular Formula: C17H16N2Na2O6S
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4800-94-6 |
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Molecular Formula | C17H16N2Na2O6S |
Molecular Weight | 422.4 g/mol |
IUPAC Name | disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |
Standard InChI Key | RTYJTGSCYUUYAL-YCAHSCEMSA-L |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Chemical Properties and Structure
Carbenicillin disodium salt is characterized by its specific molecular structure and chemical properties that contribute to its antimicrobial efficacy and stability in various conditions.
Chemical Identifiers
The compound is clearly defined by several standard chemical identifiers, as shown in the following table:
Parameter | Information |
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CAS Number | 4800-94-6 |
Molecular Formula | C₁₇H₁₆N₂Na₂O₆S |
Molecular Weight | 422.36 g/mol |
MDL Number | MFCD00077683 |
InChI Key | RTYJTGSCYUUYAL-YCAHSCEMSA-L |
PubChem CID | 20933 |
ChEBI | CHEBI:34609 |
SMILES | [Na+].[Na+].CC1(C)S[C@@H]2C@HC(=O)N2[C@H]1C([O-])=O |
The chemical structure of carbenicillin disodium salt includes a β-lactam ring, which is characteristic of penicillin antibiotics, along with a carboxyphenylacetyl side chain that differentiates it from other penicillin derivatives .
Physical Properties
Carbenicillin disodium salt possesses distinct physical characteristics that influence its handling and application:
Property | Description |
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Physical Form | Powder |
Color | White |
Solubility | Water-soluble |
Storage Conditions | 2-8°C |
The compound's water solubility makes it particularly advantageous for various laboratory and clinical applications compared to other less soluble antibiotics .
Mechanism of Action
Carbenicillin disodium salt exhibits its antibacterial properties through a well-defined mechanism targeting bacterial cell wall synthesis.
The compound functions by inactivating transpeptidases (also known as penicillin-binding proteins) located on the inner surface of the bacterial cell membrane. These enzymes are crucial for the cross-linking of peptidoglycan strands during bacterial cell wall synthesis. By binding to these transpeptidases, carbenicillin disodium salt prevents the formation of cross-links, which leads to incomplete cell wall synthesis .
This disruption in cell wall integrity ultimately results in cell wall instability, increased permeability, and eventual bacterial cell lysis. The compound's effectiveness is particularly notable against gram-negative bacteria, which possess a thinner peptidoglycan layer compared to gram-positive bacteria .
In in vitro studies, carbenicillin disodium salt has demonstrated the ability to completely suppress the proliferation of Agrobacterium species, highlighting its potent antibacterial effects .
Applications
Carbenicillin disodium salt has found widespread use across multiple disciplines due to its versatile antimicrobial properties and stability.
Clinical Applications
In clinical settings, carbenicillin disodium salt has been extensively utilized for its therapeutic properties:
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Treatment of Gram-Negative Infections: The compound is primarily used against infections caused by gram-negative bacteria, offering a broad spectrum of activity against various pathogens .
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Pharmaceutical Formulations: It serves as an active ingredient in various pharmaceutical preparations designed to combat bacterial infections, particularly in hospital settings where resistant strains are prevalent .
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β-Lactamase Resistance: Its enhanced stability against β-lactamase enzymes (which typically degrade penicillins) makes it valuable for treating certain resistant bacterial strains .
Research Applications
The compound has significant applications in scientific research:
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Antibiotic Resistance Studies: Carbenicillin disodium salt plays a critical role in research aimed at understanding antibiotic resistance mechanisms, providing insights that can lead to the development of new therapeutic strategies .
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Microbiological Studies: Researchers use it to evaluate bacterial resistance and susceptibility patterns, helping to inform treatment protocols and improve patient outcomes .
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Cell Wall Biosynthesis Research: It has been instrumental in studies investigating the role of penicillin-sensitive transpeptidases in bacterial cell wall biosynthesis, contributing to our fundamental understanding of bacterial physiology .
Molecular Biology and Genetic Engineering
In molecular biology and genetic engineering, carbenicillin disodium salt serves several specialized functions:
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Selective Agent in Cloning: The compound is commonly used as a selective agent in plasmid-based cloning experiments. When researchers introduce a plasmid containing a carbenicillin resistance gene into host cells, only the successfully transformed cells that express the resistance gene can survive in the presence of carbenicillin, while non-transformed cells are eliminated .
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Cell Culture Applications: It effectively prevents bacterial contamination in cell cultures, ensuring the purity and integrity of cell lines in laboratory settings .
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Strain Selection and Maintenance: Carbenicillin disodium salt is employed for the isolation and maintenance of bacterial strains with known or engineered resistance to the compound, facilitating various genetic studies .
Veterinary Medicine
Beyond human applications, carbenicillin disodium salt has established utility in veterinary medicine:
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Treatment of Animal Infections: The compound is applied in veterinary settings for treating bacterial infections in animals, contributing to the health and well-being of both livestock and companion animals .
Parameter | Value/Classification |
---|---|
Acute Oral Toxicity (LD50, rat) | >10,000 mg/kg |
Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin |
Eye Damage/Irritation | Not classified as damaging to the eye or eye irritant |
Germ Cell Mutagenicity | Not classified as germ cell mutagenic |
Carcinogenicity | Not classified as carcinogenic |
The relatively high LD50 value suggests low acute toxicity when ingested .
Sensitization and Allergic Reactions
Despite its favorable toxicity profile, carbenicillin disodium salt carries some sensitization risks:
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